molecular formula C10H7Cl2NO B1623966 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole CAS No. 22091-36-7

4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole

Cat. No. B1623966
Key on ui cas rn: 22091-36-7
M. Wt: 228.07 g/mol
InChI Key: BGGPUCCJQGIJRL-UHFFFAOYSA-N
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Patent
US08741834B2

Procedure details

An amount of 123.8 g (795.5 mmol) of 4-chlorobenzenecarboxamide and 101.0 g (795.5 mmol) of 1,3-dichloroacetone were stirred at 135° C. for an hour. A melt was formed. The batch was subsequently cooled to RT with stirring, and at this temperature it was admixed cautiously with 200 ml of concentrated sulfuric acid and stirred for 30 minutes. The resulting suspension was poured into ice-water and stirred for a further 30 minutes. The precipitate formed was then isolated by suction filtration, washed with water and purified by flash chromatography on silica gel (eluent: dichloromethane). The solvent was removed on a rotary evaporator and the residue was dried under reduced pressure. This gave 95.5 g (53% of theory) of the target compound.
Quantity
123.8 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([NH2:10])=[O:9])=[CH:4][CH:3]=1.[Cl:11][CH2:12][C:13]([CH2:15]Cl)=O>S(=O)(=O)(O)O>[Cl:11][CH2:12][C:13]1[N:10]=[C:8]([C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)[O:9][CH:15]=1

Inputs

Step One
Name
Quantity
123.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=O)N
Name
Quantity
101 g
Type
reactant
Smiles
ClCC(=O)CCl
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A melt was formed
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
was then isolated by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel (eluent: dichloromethane)
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
ClCC=1N=C(OC1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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